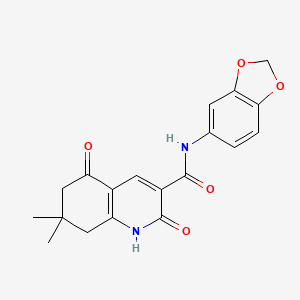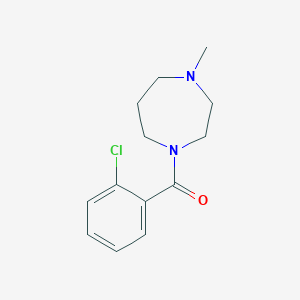![molecular formula C19H25N3O4 B5305085 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5305085.png)
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. Additionally, several future directions for research on this compound will be discussed.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmitter in the central nervous system. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one has been shown to produce a range of biochemical and physiological effects. In animal models, it has been found to exhibit anticonvulsant, anxiolytic, and sedative effects. Moreover, it has been shown to possess antibacterial and antifungal activities, indicating its potential use as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one in lab experiments is its potential to produce a range of pharmacological effects. Moreover, its synthesis method has been optimized to achieve high yields and purity of the compound. However, one of the limitations is the lack of comprehensive studies on its toxicity and side effects. Therefore, caution should be exercised when using this compound in lab experiments.
Orientations Futures
Several future directions for research on 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, its potential use as an antimicrobial agent should be explored further, with a focus on its efficacy against different bacterial and fungal strains. Thirdly, its toxicity and side effects should be thoroughly investigated to ensure its safety for use in humans. Finally, its potential use in the treatment of neurological disorders such as epilepsy and anxiety should be explored further.
Méthodes De Synthèse
The synthesis of 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-5-one with 2-oxo-1,3-oxazolidine-3-acetic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising pharmacological properties such as anticonvulsant, anxiolytic, and sedative effects. Moreover, this compound has been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
3-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-2-16-13-20(18(24)14-21-10-11-26-19(21)25)9-8-17(23)22(16)12-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDTYFHZJXNKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5305005.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5305014.png)

![methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5305033.png)
![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5305034.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5305040.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5305050.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305068.png)
![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305079.png)

![2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine](/img/structure/B5305099.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5305104.png)
![3-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}benzonitrile](/img/structure/B5305111.png)